molecular formula C6H7F3O2 B1586470 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one CAS No. 59938-06-6

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

Cat. No. B1586470
M. Wt: 168.11 g/mol
InChI Key: YKYIFUROKBDHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745458B2

Procedure details

To a solution of 5-hexenimidamide hydrochloride (P4, 200 mg) in ethanol (1.8 mL), sodium ethoxide (92 mg) was added and the mixture stirred at r.t. for 5 min. 4-(Ethyloxy)-1,1,1-trifluoro-3-buten-2-one (0.13 mL) was then added and the mixture was stirred at room temperature for 18 h. The solvent was evaporated, the residue was dissolved in dichloromethane and the organic layer was washed with H2O and dried over Na2SO4. This solution was filtered and the filtrate was concentrated in vacuo. The crude was purified by column chromatography (eluting with dichloromethane/methanol 95/5) to give 143 mg of the title compound.
Name
5-hexenimidamide hydrochloride
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
92 mg
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
solvent
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[C:2](=[NH:9])([NH2:8])[CH2:3][CH2:4][CH2:5][CH:6]=[CH2:7].[O-]CC.[Na+].C(O[CH:17]=[CH:18][C:19](=O)[C:20]([F:23])([F:22])[F:21])C>C(O)C>[CH2:3]([C:2]1[N:8]=[C:19]([C:20]([F:23])([F:22])[F:21])[CH:18]=[CH:17][N:9]=1)[CH2:4][CH2:5][CH:6]=[CH2:7] |f:0.1,2.3|

Inputs

Step One
Name
5-hexenimidamide hydrochloride
Quantity
200 mg
Type
reactant
Smiles
Cl.C(CCCC=C)(N)=N
Name
Quantity
92 mg
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
1.8 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.13 mL
Type
reactant
Smiles
C(C)OC=CC(C(F)(F)F)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at r.t. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dichloromethane
WASH
Type
WASH
Details
the organic layer was washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
This solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude was purified by column chromatography (eluting with dichloromethane/methanol 95/5)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(CCC=C)C1=NC=CC(=N1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 143 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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